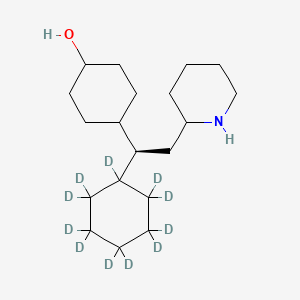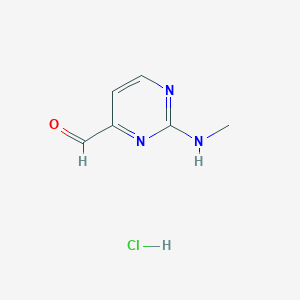![molecular formula C11H15N5Na3O12P3 B12431662 trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and multiple phosphate groups
Vorbereitungsmethoden
The synthesis of trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate involves several steps:
Synthetic Routes and Reaction Conditions: The synthesis typically starts with the preparation of the ribose sugar, followed by the attachment of the purine base. The phosphate groups are then added through phosphorylation reactions. These steps require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions. It is particularly reactive in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated products.
Wissenschaftliche Forschungsanwendungen
Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes, particularly in nucleotide metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: The compound is used in the production of pharmaceuticals and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in nucleotide metabolism, such as kinases and phosphatases.
Pathways Involved: It participates in various biochemical pathways, including those related to energy production and signal transduction. The compound’s effects are mediated through its ability to donate or accept phosphate groups, thereby modulating enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate can be compared with other similar compounds:
Similar Compounds: Similar compounds include other nucleotide analogs such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Uniqueness: The uniqueness of this compound lies in its specific structure and the presence of multiple phosphate groups, which confer distinct biochemical properties. Unlike ATP and GTP, this compound has a unique combination of functional groups that make it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H15N5Na3O12P3 |
|---|---|
Molekulargewicht |
571.15 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
InChI-Schlüssel |
CBAGKCWFSRTVER-MTQUBGKESA-K |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


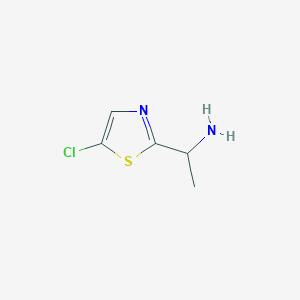
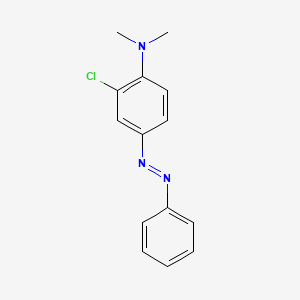
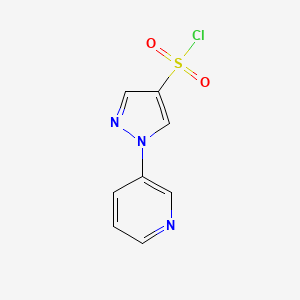

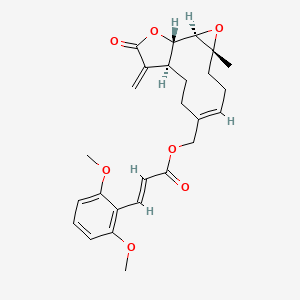
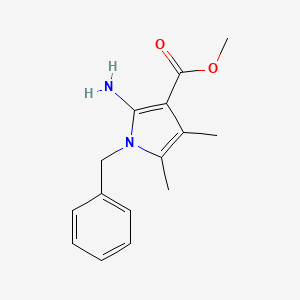


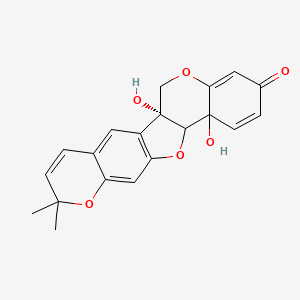
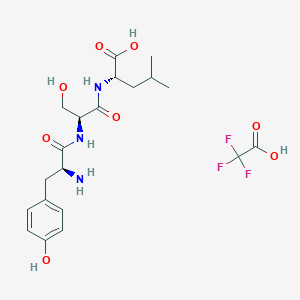
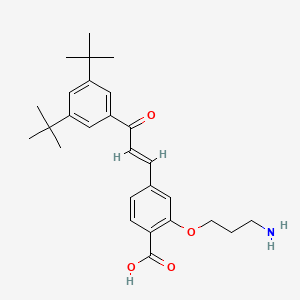
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
